molecular formula C16H12N2O2 B1214776 Perlolyrine CAS No. 29700-20-7

Perlolyrine

Cat. No.: B1214776
CAS No.: 29700-20-7
M. Wt: 264.28 g/mol
InChI Key: KFUCYPGCMLPUMT-UHFFFAOYSA-N
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Description

Perlolyrine, chemically known as 1-(5-(hydroxymethyl)furan-2-yl)-9H-pyrido[3,4-b]indole, is a naturally occurring β-carboline alkaloid with a furan moiety. It is found in various foods and biological systems. This compound is of significant interest due to its bioactive properties and its occurrence in processed foods such as tomato products, soy sauce, beer, and honey .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perlolyrine is synthesized through the reaction of L-tryptophan with 3-deoxyglucosone, an intermediate of carbohydrate degradation. The formation mechanism involves 3,4-dihydro-β-carboline-3-carboxylic acid intermediates (imines), followed by the oxidation of C 1′-OH to ketoimine and oxidative decarboxylation at C-3, along with dehydration and cyclization to afford the β-carboline with a furan moiety. The reaction is favored in acidic conditions and temperatures ranging from 70 to 110°C .

Industrial Production Methods: Industrial production of this compound involves the Maillard reaction, where L-tryptophan reacts with carbohydrates such as fructose, glucose, and sucrose under acidic conditions and heating. This method is commonly used in the food industry to produce this compound as a byproduct during the processing of foods .

Chemical Reactions Analysis

Types of Reactions: Perlolyrine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in the Maillard reaction, forming during the heating process of foods.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using mild oxidizing agents such as air in the presence of copper catalysts.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum.

    Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.

Major Products Formed: The major products formed from these reactions include various β-carboline derivatives, which exhibit different bioactive properties .

Scientific Research Applications

Perlolyrine has a wide range of scientific research applications:

Mechanism of Action

Perlolyrine exerts its effects by interacting with specific molecular targets and pathways:

    Central Nervous System: It affects the serotonin uptake system, benzodiazepine receptors, and imidazoline binding sites, leading to changes in neurotransmitter levels and inhibition of enzymes such as monoamine oxidase.

    Cancer Research: this compound inhibits specific kinases involved in cancer cell growth and survival, leading to apoptosis (cell death) in tumor cells.

Comparison with Similar Compounds

  • Harmine
  • Harmane
  • Norharmane
  • Cordysinin C
  • Cordysinin D

Comparison: Perlolyrine is unique among β-carboline alkaloids due to its furan moiety, which imparts distinct bioactive properties. Unlike other β-carbolines, this compound is formed through the Maillard reaction and is widely present in processed foods. Its unique structure allows it to interact with different molecular targets, making it a versatile compound for various scientific applications .

Properties

IUPAC Name

[5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-9-10-5-6-14(20-10)16-15-12(7-8-17-16)11-3-1-2-4-13(11)18-15/h1-8,18-19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUCYPGCMLPUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903330
Record name Perlolyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Perlolyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29700-20-7
Record name Perlolyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29700-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perlolyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perlolyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERLOLYRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV3L654T9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Perlolyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 °C
Record name Perlolyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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